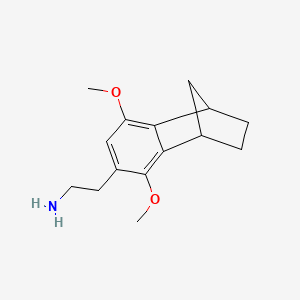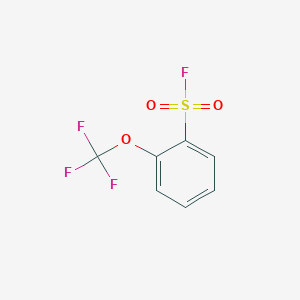
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H4F3O3S. It is known for its unique properties and reactivity, making it a valuable compound in various fields of scientific research and industrial applications. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride with a fluoride source. One common method is the nucleophilic substitution reaction where the sulfonyl chloride is treated with a fluoride ion donor such as potassium fluoride or cesium fluoride in an appropriate solvent like acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl fluoride to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or tetrahydrofuran.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Applications De Recherche Scientifique
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine proteases.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a building block for drug candidates.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group by various nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the fluoride ion. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl fluoride, making it more reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 2-(Trifluoromethoxy)benzenesulfonyl chloride
Uniqueness
2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of both the trifluoromethoxy and sulfonyl fluoride groups, which impart distinct reactivity and stability. Compared to its analogs, it offers a higher degree of electrophilicity and a broader range of applications in various fields.
Propriétés
Formule moléculaire |
C7H4F4O3S |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
2-(trifluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4F4O3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H |
Clé InChI |
TVJUACJBZQBRKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-1H-pyrazol-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13535116.png)


![3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride](/img/structure/B13535135.png)

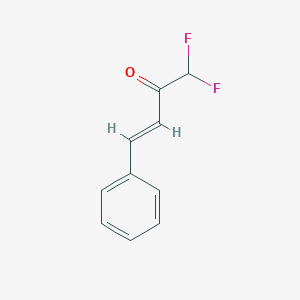
![2-[2-(4-Chlorobutanamido)benzamido]benzoic acid](/img/structure/B13535155.png)
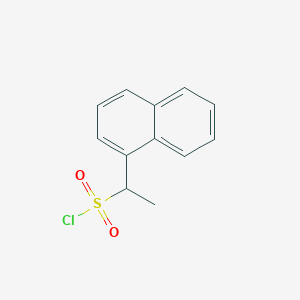
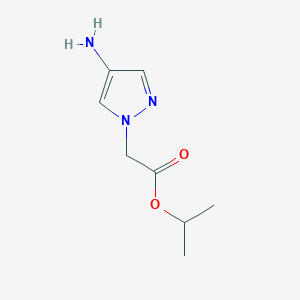

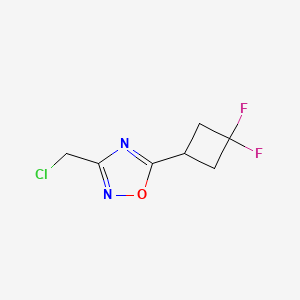
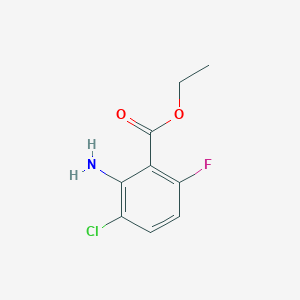
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
